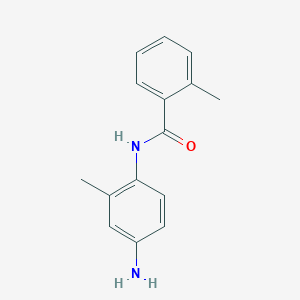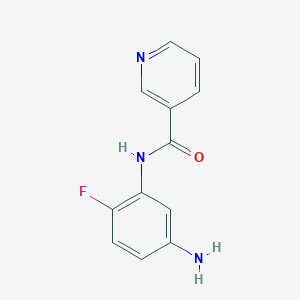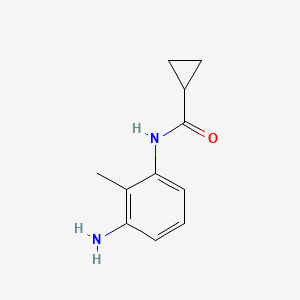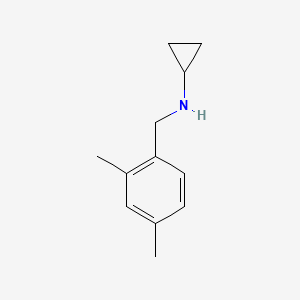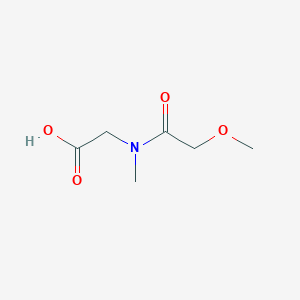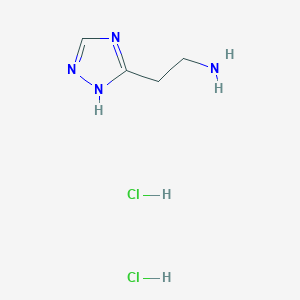
1H-1,2,4-トリアゾール-5-イル)エタンアミン二塩酸塩
説明
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
科学的研究の応用
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Related 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to interfere with various cellular processes, leading to cytotoxic effects .
生化学分析
Biochemical Properties
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . This interaction can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride on cells are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes involved in these pathways. For instance, its interaction with cytochrome P450 can alter the metabolism of signaling molecules, thereby affecting cell signaling . Furthermore, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can impact gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of specific genes . This compound also affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, its binding to cytochrome P450 inhibits the enzyme’s activity by blocking the access of substrates to the heme moiety . Additionally, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can interact with DNA and RNA, affecting the transcription and translation processes . These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular functions, such as alterations in enzyme expression levels .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit cytochrome P450, leading to the accumulation of toxic metabolites . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biochemical response .
Metabolic Pathways
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . The compound can affect metabolic flux by inhibiting or activating these enzymes, leading to changes in the levels of various metabolites . Additionally, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can influence the activity of cofactors involved in metabolic reactions, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial functions and energy metabolism . Additionally, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride can be targeted to the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylene diamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1H-1,2,4-triazole and ethylene diamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.
化学反応の分析
Types of Reactions
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride
- 2-(3-Methyl-1H-1,2,4-triazol-5-yl)thioethanamine dihydrochloride
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-2-1-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKPGHBZYKMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597707 | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-79-2 | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)

